(Phenylphosphoryl)dimethanol

Description

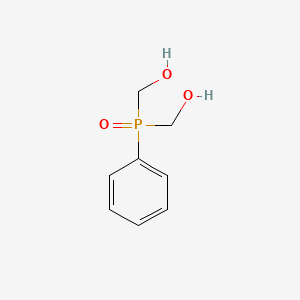

(Phenylphosphoryl)dimethanol (hypothetical structure: PhP(O)(CH₂OH)₂) is a phosphorylated diol featuring a phenyl group attached to a phosphoryl center and two hydroxymethyl (-CH₂OH) groups. Phosphorylated alcohols are notable for their ability to coordinate metal ions, enabling catalytic activity and chiral induction in organic synthesis .

Properties

CAS No. |

39118-56-4 |

|---|---|

Molecular Formula |

C8H11O3P |

Molecular Weight |

186.14 g/mol |

IUPAC Name |

[hydroxymethyl(phenyl)phosphoryl]methanol |

InChI |

InChI=1S/C8H11O3P/c9-6-12(11,7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |

InChI Key |

HZRXOZDYPSHFJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenylbis(hydroxymethyl)phosphine oxide typically involves the reaction of phenylphosphine with formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently oxidized to yield the final product. The reaction conditions, such as temperature, pH, and the presence of catalysts, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods: Industrial production of phenylbis(hydroxymethyl)phosphine oxide often involves large-scale batch or continuous processes. These methods are designed to optimize the reaction conditions to achieve high yields and minimize the formation of by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity phenylbis(hydroxymethyl)phosphine oxide suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Phenylbis(hydroxymethyl)phosphine oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxymethyl groups and the phosphorus-oxygen bond.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of phenylbis(hydroxymethyl)phosphine oxide can be achieved using reducing agents like sodium borohydride.

Substitution: Substitution reactions involve the replacement of the hydroxymethyl groups with other functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state phosphine oxides, while reduction reactions produce lower oxidation state phosphines .

Scientific Research Applications

Phenylbis(hydroxymethyl)phosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenylbis(hydroxymethyl)phosphine oxide involves the generation of reactive species upon exposure to light. When irradiated with visible or ultraviolet light, the compound undergoes homolytic cleavage, resulting in the formation of free radicals. These radicals initiate polymerization reactions by reacting with monomers to form polymer chains . The efficiency of this process is influenced by the absorption spectrum of the compound and the intensity of the light source .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of (Phenylphosphoryl)dimethanol with three key analogs, focusing on molecular structure, applications, and research findings.

Table 1: Structural and Functional Comparison

Diphenylphosphorylmethanol (CAS 884-74-2)

- Structure : Features two phenyl groups and one hydroxymethyl group attached to a phosphoryl center.

- Applications :

- Research Findings :

(R/S)-Binaphthalene Dimethanol Derivatives

- Structure : A binaphthyl backbone with two hydroxymethyl groups and four phenyl substituents (e.g., CAS 336185-31-0) .

- Applications :

- Research Findings :

1,4-Cyclohexyl Dimethanol

- Structure : A cyclohexane ring with two hydroxymethyl groups at the 1,4-positions.

- Applications: Polymer synthesis: Key monomer for producing polyesters and polyurethans with improved flexibility and chemical resistance .

- Research Findings :

Key Research Insights and Trends

Phosphoryl vs. Non-Phosphoryl Diols: Phosphorylated diols (e.g., Diphenylphosphorylmethanol) excel in catalysis but face challenges in hydrolytic stability. Non-phosphorylated analogs (e.g., cyclohexyl dimethanol) prioritize material durability .

Steric and Electronic Effects :

- Bulky substituents (e.g., binaphthyl derivatives) enhance stereoselectivity but reduce reaction rates .

Industrial Relevance: Cyclohexyl dimethanol is widely used in polymer industries, while phosphorylated analogs remain niche in pharmaceutical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.